
3-Bromodec-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromodec-1-yne is an organic compound with the chemical formula C10H17Br It is a halogenated alkyne, characterized by the presence of a bromine atom attached to the first carbon of a decyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromodec-1-yne can be synthesized through several methods. One common approach involves the bromination of dec-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Another method involves the use of phosphorus tribromide (PBr3) to brominate dec-1-yne. This reaction is carried out under anhydrous conditions to avoid the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromodec-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) to form dihalides or haloalkenes.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound in substitution reactions.
Halogens and Hydrogen Halides: Bromine, chlorine, hydrogen bromide, and hydrogen chloride are commonly used in addition reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products Formed
Substitution Products: Amines, thiols, and other substituted alkynes.
Addition Products: Dihalides and haloalkenes.
Oxidation Products: Diketones and carboxylic acids.
Scientific Research Applications
3-Bromodec-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through click chemistry and other bioorthogonal reactions.
Medicine: Research is ongoing to explore the potential of this compound derivatives in drug development and as therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Bromodec-1-yne involves its reactivity as an alkyne and a brominated compound. The triple bond in the alkyne allows for various addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide (3-Bromoprop-1-yne): Similar in structure but with a shorter carbon chain.
1-Bromo-2-propyne: Another brominated alkyne with a different substitution pattern.
Allyl Bromide: A brominated alkene with different reactivity.
Uniqueness
3-Bromodec-1-yne is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter brominated alkynes. This makes it suitable for specific applications where longer chain lengths are required.
Properties
CAS No. |
79090-67-8 |
|---|---|
Molecular Formula |
C10H17Br |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
3-bromodec-1-yne |
InChI |
InChI=1S/C10H17Br/c1-3-5-6-7-8-9-10(11)4-2/h2,10H,3,5-9H2,1H3 |
InChI Key |
GPRKTAKLJLUVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)

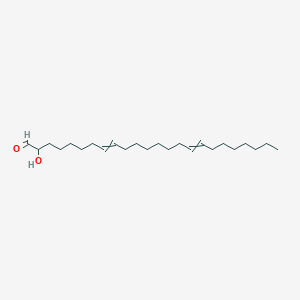

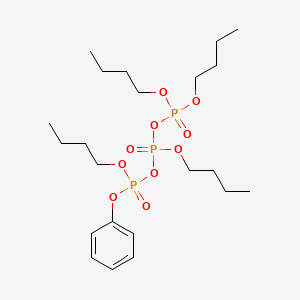
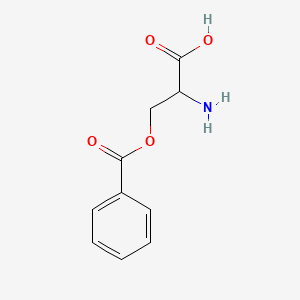

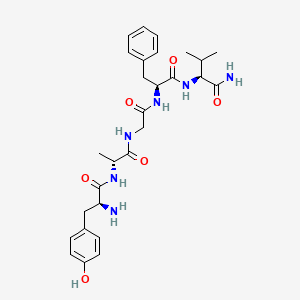
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
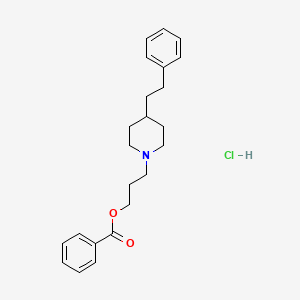
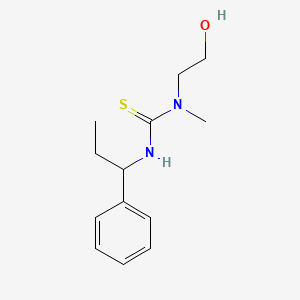
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
